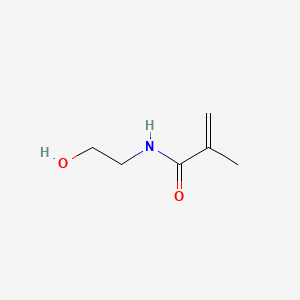

N-(2-Hydroxyethyl)methacrylamide

Vue d'ensemble

Description

N-(2-Hydroxyethyl)methacrylamide is a versatile monomer used in the synthesis of various copolymers with a wide range of applications, including drug delivery systems, hydrogels, and materials with enzymatically degradable bonds. The studies on this compound focus on its biocompatibility, physicochemical properties, and its potential for modification to enhance its utility in biomedical and environmental applications .

Synthesis Analysis

The synthesis of N-(2-Hydroxyethyl)methacrylamide-based copolymers is well-documented. For instance, copolymers containing adriamycin, a chemotherapeutic agent, have been synthesized for reduced toxicity and improved biocompatibility . Hydrogels derived from 2-hydroxyethyl methacrylate have been synthesized using various crosslinking monomers, showcasing the versatility in the synthesis process . Additionally, the synthesis of copolymers with antimicrobial activity has been achieved by incorporating methacryloylated oligopeptides and aminophenoxyacetic acids . The preparation of branched homopolymers containing urethane links further demonstrates the synthetic flexibility of this monomer .

Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)methacrylamide copolymers has been characterized using techniques such as Fourier transform infrared spectroscopy, 1H-NMR, and elemental analysis . These studies confirm the successful incorporation of various functional groups and crosslinking agents into the polymer backbone, which is crucial for the targeted applications of these materials.

Chemical Reactions Analysis

The reactivity of N-(2-Hydroxyethyl)methacrylamide copolymers has been explored through various chemical reactions. Aminolysis reactions have been used to modify the copolymers, introducing antimicrobial agents such as ampicillin . The copolymers have also been designed to contain enzymatically degradable bonds, which can be cleaved by lysosomal enzymes, making them suitable for drug delivery applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydroxyethyl)methacrylamide copolymers have been extensively studied. The biocompatibility of these copolymers has been confirmed through immunogenicity tests and their effects on haematopoietic stem cells . The thermal properties, swelling characteristics, and sorptive properties for heavy metal ion removal have been investigated for hydrogels derived from this monomer . The degradation behavior of copolymers with side chains has been analyzed, providing insights into their stability and potential for controlled release .

Applications De Recherche Scientifique

Application in Drug Delivery Systems

- Specific Scientific Field : Biomedical Engineering - Drug Delivery Systems .

- Summary of the Application : “N-(2-Hydroxyethyl)methacrylamide” (HPMA) is used in the synthesis of hyperbranched polymers for drug delivery . These polymers have many promising features for drug delivery, owing to their ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .

- Methods of Application or Experimental Procedures : The hyperbranched HPMA polymers were prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine . Reversible addition–fragmentation chain transfer (RAFT) polymerisation enabled the synthesis of pHPMA polymers and a gemcitabine-comonomer functionalised pHPMA polymer pro-drug, with diameters of the polymer particles ranging from 7–40 nm .

- Results or Outcomes : The non-drug loaded polymers were well-tolerated in cancer cell lines and macrophages, and were rapidly internalised in 2D cell culture and transported efficiently to the centre of dense pancreatic cancer 3D spheroids . The gemcitabine-loaded polymer pro-drug was found to be toxic both to 2D cultures of MIA PaCa-2 cells and also in reducing the volume of MIA PaCa-2 spheroids .

Application in Biocompatible Medical Materials

- Specific Scientific Field : Biomedical Engineering - Biocompatible Materials .

- Summary of the Application : HPMA polymers and copolymers are used to produce synthetic biocompatible medical materials such as hydrogels . These materials are designed to interact with biological systems for medical applications.

- Methods of Application or Experimental Procedures : The production of these materials involves the polymerization of HPMA and the incorporation of various functional groups to achieve desired properties .

- Results or Outcomes : The resulting materials are biocompatible, meaning they can interact with biological systems without causing adverse reactions .

Application in Anticancer Drug Conjugates

- Specific Scientific Field : Oncology - Anticancer Drug Development .

- Summary of the Application : HPMA is used as a carrier in the development of anticancer drug conjugates . These conjugates are designed to deliver drugs directly to cancer cells, improving the effectiveness of treatment and reducing side effects.

- Methods of Application or Experimental Procedures : Different anticancer drugs, such as farmorubicin, doxorubicin, paclitaxel, and cis-platin, have been conjugated through a Gly-Phe-Leu-Gly tetrapeptide side chain to a water-soluble synthetic polymeric carrier based on HPMA .

- Results or Outcomes : These conjugates have been used in Phase I clinical trials, showing promise for the future of cancer treatment .

Application in Nanotherapeutics

- Specific Scientific Field : Nanomedicine .

- Summary of the Application : HPMA offers several advantages over other polymers in the development of nanotherapeutics . It can be functionalized via its side-chain hydroxyl group to incorporate drugs, imaging agents, targeting ligands, etc .

- Methods of Application or Experimental Procedures : The development of these nanotherapeutics involves the synthesis of HPMA polymers and the incorporation of various functional groups, drugs, imaging agents, and targeting ligands .

- Results or Outcomes : The resulting nanotherapeutics have shown promise in various applications, including drug delivery and medical imaging .

Safety And Hazards

Orientations Futures

N-(2-Hydroxyethyl)methacrylamide has potential applications in the field of drug delivery. Its ability to form hyperbranched polymers makes it a promising candidate for the delivery of drugs like gemcitabine . Future research may focus on optimizing the synthesis process and exploring its potential in other applications.

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)6(9)7-3-4-8/h8H,1,3-4H2,2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCJIBOZTKGXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26007-78-3 | |

| Record name | 2-Propenamide, N-(2-hydroxyethyl)-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26007-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10436593 | |

| Record name | N-(2-Hydroxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxyethyl)methacrylamide | |

CAS RN |

5238-56-2 | |

| Record name | N-(2-Hydroxyethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYETHYL)METHACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

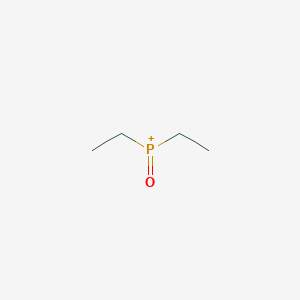

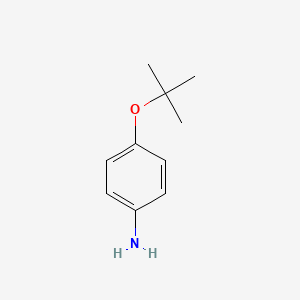

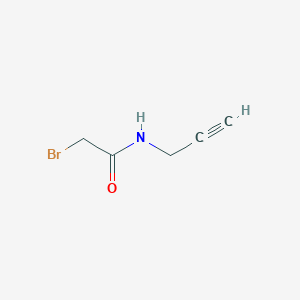

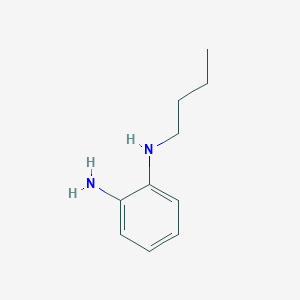

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

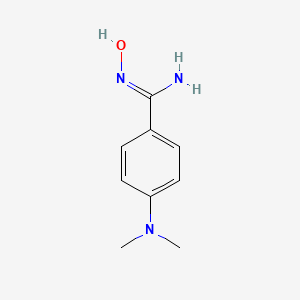

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)

![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)